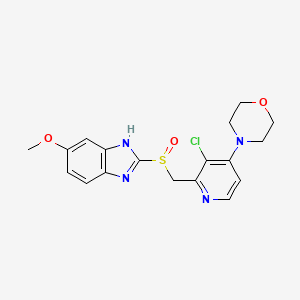

SKF 95601

Beschreibung

Eigenschaften

CAS-Nummer |

103949-62-8 |

|---|---|

Molekularformel |

C18H19ClN4O3S |

Molekulargewicht |

406.9 g/mol |

IUPAC-Name |

4-[3-chloro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-4-pyridinyl]morpholine |

InChI |

InChI=1S/C18H19ClN4O3S/c1-25-12-2-3-13-14(10-12)22-18(21-13)27(24)11-15-17(19)16(4-5-20-15)23-6-8-26-9-7-23/h2-5,10H,6-9,11H2,1H3,(H,21,22) |

InChI-Schlüssel |

OGHHMBMLUJWHGH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=CC(=C3Cl)N4CCOCC4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(((3-chloro-4-morpholino-2-pyridyl)methyl)sulfinyl)-5-methoxy-(1H)-benzimidazole SK and F 95601 SK and F-95601 SKF 95601 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of SKF-83566: A Technical Guide

Abstract

SKF-83566 is a widely utilized pharmacological tool in neuroscience research, primarily recognized for its potent and selective antagonism of D1-like dopamine receptors. However, its mechanism of action is more complex, involving significant interactions with other critical components of neurotransmission, including the dopamine transporter (DAT) and adenylyl cyclase (AC). This technical guide provides an in-depth analysis of the molecular interactions and signaling pathways modulated by SKF-83566, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Primary Mechanism of Action: D1-like Dopamine Receptor Antagonism

The principal mechanism of action of SKF-83566 is its function as a potent and selective competitive antagonist at D1-like dopamine receptors (D1 and D5).[1][2] The R-enantiomer of SKF-83566 is the active form that stereoselectively binds to and blocks D1 receptors with high affinity.[3] D1-like receptors are G-protein coupled receptors (GPCRs) that typically couple to the Gαs/olf subunit. Upon activation by dopamine, this G-protein stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB, to modulate neuronal excitability and gene expression.

By competitively binding to the D1 receptor, SKF-83566 prevents dopamine from activating this cascade, thereby inhibiting the downstream signaling pathway.[4] This blockade is fundamental to its effects in studies of learning, memory, and motor control, where D1 receptor signaling is crucial.[3][4]

Caption: D1 Receptor Antagonism by SKF-83566.

Secondary Mechanisms of Action

Beyond its primary target, SKF-83566 exhibits significant "off-target" activities that can confound experimental results if not considered. These secondary mechanisms include inhibition of the dopamine transporter and direct inhibition of a specific adenylyl cyclase isoform.

Dopamine Transporter (DAT) Inhibition

SKF-83566 is a competitive inhibitor of the dopamine transporter (DAT).[5][6][7] The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling. By inhibiting DAT, SKF-83566 slows the clearance of dopamine from the synapse, leading to a concentration-dependent increase in extracellular dopamine levels.[5][6] This action can paradoxically enhance signaling at other dopamine receptors, such as D2 receptors, even as D1 receptors are blocked.[7] This dual action—D1 antagonism and DAT inhibition—makes SKF-83566 a complex pharmacological agent.[5]

Caption: Dopamine Transporter (DAT) Inhibition by SKF-83566.

Adenylyl Cyclase 2 (AC2) Inhibition

SKF-83566 also demonstrates selective inhibition of adenylyl cyclase 2 (AC2), while being inactive against AC1 and AC5 isoforms.[1][2][8] This effect is independent of its action on D1 receptors. Adenylyl cyclases are responsible for the synthesis of cAMP. By directly inhibiting AC2, SKF-83566 can reduce intracellular cAMP levels through a mechanism that does not involve a GPCR. This adds another layer to its ability to modulate cAMP-dependent signaling pathways.

Caption: Direct Inhibition of Adenylyl Cyclase 2 by SKF-83566.

Quantitative Data Summary

The pharmacological profile of SKF-83566 is defined by its binding affinities and functional potencies at various targets.

Table 1: Receptor Binding Affinities

| Receptor | Parameter | Value | Species/Tissue | Reference |

| Dopamine D1 | Kᵢ | ~0.56 nM | - | [2][8] |

| Dopamine D1 | Kᵢ | 0.4 nM | - | |

| Dopamine D2 | K₋B | 2 µM | - | [2][8] |

| Serotonin 5-HT₂ | Kᵢ | 11 nM | Vascular | [1][2] |

Table 2: Dopamine Transporter (DAT) Inhibition

| Assay | Parameter | Value | Cell/Tissue System | Reference |

| [³H]DA Uptake | IC₅₀ | 5.7 µM | LLc-PK cells expressing rat DAT | [5][7][9] |

| [³H]CFT Binding (Cocaine analog) | IC₅₀ | 0.51 µM | Intact LLc-PK-rDAT cells | [5][7][9] |

| [³H]CFT Binding | IC₅₀ | 0.77 µM | LLc-PK-rDAT cell membranes | [7][9] |

| Dopamine Release Enhancement | EC₅₀ | 1.3 µM | Rat striatal slices | [1][6][9] |

| Max [DA]ₒ Increase | - | ~65% at 5 µM | Rat striatal slices | [5][6][7] |

Key Experimental Protocols

The characterization of SKF-83566's mechanism of action relies on several key experimental techniques.

Protocol: Fast-Scan Cyclic Voltammetry (FSCV)

-

Objective : To measure real-time changes in extracellular dopamine concentration ([DA]ₒ) in brain tissue.

-

Methodology : As described in studies investigating DAT inhibition[5][6][7]:

-

Tissue Preparation : Acute coronal brain slices (e.g., 300 µm) containing the dorsal striatum are prepared from rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

-

Electrode Placement : A carbon-fiber microelectrode is placed into the striatum, and a stimulating electrode is positioned nearby to evoke dopamine release.

-

Data Acquisition : A triangular voltage waveform (e.g., -0.4 V to +1.2 V and back, at 400 V/s) is applied to the microelectrode at a frequency of 10 Hz. The resulting current from the oxidation and reduction of dopamine at the carbon fiber surface is measured.

-

Stimulation : A single electrical pulse (e.g., biphasic, 2 ms per phase) is applied to stimulate dopamine release.

-

Pharmacology : A stable baseline of evoked [DA]ₒ is established. SKF-83566 is then bath-applied in increasing concentrations. The peak [DA]ₒ and the clearance rate (often measured as t₅₀, the time for the signal to decay by 50%) are recorded and compared to baseline.

-

Occlusion : To confirm the effect is DAT-mediated, the experiment is repeated in the presence of a potent DAT inhibitor like nomifensine. If the effects of SKF-83566 are occluded (i.e., no further change is observed), it confirms action via DAT.[6]

-

Caption: Experimental Workflow for Fast-Scan Cyclic Voltammetry.

Protocol: Radioligand Uptake and Binding Assays

-

Objective : To quantify the direct interaction of SKF-83566 with the dopamine transporter.

-

Methodology : Based on protocols using cell lines expressing DAT[5][7]:

-

Cell Culture : A cell line stably expressing the rat dopamine transporter (e.g., LLc-PK-rDAT cells) is cultured to confluence in appropriate plates (e.g., 24-well).

-

[³H]Dopamine Uptake Assay :

-

Cells are pre-incubated with various concentrations of SKF-83566 or a vehicle control.

-

The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine ([³H]DA).

-

After a short incubation period (e.g., 5-10 minutes) at 37°C, the reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]DA.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a saturating concentration of a potent DAT inhibitor (e.g., nomifensine).

-

The IC₅₀ value is calculated from the concentration-response curve.

-

-

[³H]CFT Binding Assay :

-

Cell membranes or intact cells are incubated with a known concentration of [³H]CFT (a cocaine analog that binds to DAT) and varying concentrations of SKF-83566.

-

After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration over glass fiber filters.

-

The radioactivity trapped on the filters is quantified by scintillation counting.

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled DAT ligand (e.g., cocaine).

-

The IC₅₀ value is determined by analyzing the displacement of [³H]CFT binding by SKF-83566.

-

-

Conclusion

SKF-83566 is a complex pharmacological agent whose effects cannot be attributed solely to D1 receptor antagonism. It functions as a potent D1-like receptor antagonist, a competitive inhibitor of the dopamine transporter, and a selective inhibitor of adenylyl cyclase 2. This multifaceted activity profile necessitates careful experimental design and data interpretation. Researchers using SKF-83566 should be aware of its potential to increase extracellular dopamine and directly modulate cAMP levels, as these secondary actions can significantly influence experimental outcomes. Acknowledging this complex pharmacology is critical for accurately deciphering the role of D1 receptors in the intricate neural circuits under investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 3. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

SKF-83566: A Selective Dopamine D1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 is a well-characterized pharmacological tool extensively utilized in neuroscience research to investigate the roles of the dopamine D1 receptor. As a selective antagonist, it has been instrumental in elucidating the involvement of D1 receptor signaling in various physiological and pathological processes, including motor control, learning and memory, and neuropsychiatric disorders. This technical guide provides an in-depth overview of SKF-83566, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Particular emphasis is placed on its binding kinetics, functional antagonism of D1 receptor-mediated signaling, and its notable off-target activity at the dopamine transporter. This document is intended to serve as a comprehensive resource for researchers employing SKF-83566 in their experimental paradigms.

Chemical and Physical Properties

SKF-83566 is a benzazepine derivative with the following chemical identity:

-

Chemical Name: 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide[1]

-

Molecular Formula: C₁₇H₁₈BrNO · HBr[1]

-

Molecular Weight: 413.15 g/mol [1]

-

CAS Number: 108179-91-5[1]

-

Appearance: White solid[2]

-

Solubility: Soluble in DMSO (up to 100 mM) and sparingly soluble in water.[1]

Pharmacological Profile

The pharmacological activity of SKF-83566 is primarily defined by its high affinity and selectivity for the dopamine D1 receptor. However, a comprehensive understanding of its profile requires consideration of its interactions with other molecular targets.

Dopamine D1 Receptor Antagonism

SKF-83566 is a potent and selective competitive antagonist of the D1-like family of dopamine receptors (D1 and D5). The R-enantiomer of SKF-83566 is the active form that stereoselectively blocks D1 receptors with high affinity.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SKF-83566, providing a clear comparison of its binding affinities and functional potencies.

Table 1: Receptor Binding Affinity of SKF-83566

| Receptor/Transporter | Radioligand | Preparation | Ki (nM) | Reference |

| Dopamine D1 | [³H]-SCH23390 | Rat Striatum | ~0.56 | [4] |

| Dopamine D2 | [³H]-Spiperone | Rat Striatum | 2000 (KB) | [4] |

| Serotonin 5-HT₂ | Various | Vascular Tissue | 11 | [5][6] |

Table 2: Functional Activity of SKF-83566

| Target | Assay Type | Cell/Tissue Type | IC₅₀ (µM) | Reference |

| Dopamine Transporter (DAT) | [³H]-DA Uptake | LLc-PK cells expressing rat DAT | 5.7 | [3][7] |

| Dopamine Transporter (DAT) | [³H]-CFT Binding | LLc-PK cells expressing rat DAT | 0.51 | [3][7] |

| Adenylyl Cyclase 2 (AC2) | Inhibition Assay | Isolated rabbit thoracic aorta | Selective Inhibition | [5][6] |

Mechanism of Action: D1 Receptor Signaling

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs/olf family of G-proteins. Activation of D1 receptors by dopamine leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. SKF-83566, as a competitive antagonist, binds to the D1 receptor at the same site as dopamine but does not activate the receptor, thereby blocking the downstream signaling cascade.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SKF-83566.

Radioligand Binding Assay for D1 Receptor Affinity

This protocol determines the binding affinity (Ki) of SKF-83566 for the dopamine D1 receptor.

-

Materials:

-

Rat striatal tissue homogenate (source of D1 receptors).

-

[³H]-SCH23390 (radioligand).

-

SKF-83566 (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-SCH23390 (typically near its Kd), and varying concentrations of SKF-83566.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH23390).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of SKF-83566, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay for D1 Receptor Antagonism

This protocol assesses the ability of SKF-83566 to antagonize dopamine-induced cAMP production.

-

Materials:

-

A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Dopamine (agonist).

-

SKF-83566 (antagonist).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

-

-

Procedure:

-

Plate the D1 receptor-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of SKF-83566 for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of dopamine (typically the EC₅₀ or EC₈₀ for cAMP production) in the presence of a phosphodiesterase inhibitor.

-

Incubate for a specific time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve for SKF-83566's inhibition of the dopamine response.

-

Analyze the data to determine the IC₅₀ of SKF-83566 for the functional antagonism of the D1 receptor.

-

In Vivo Behavioral Assessment

SKF-83566 can be used in various in vivo models to investigate the role of D1 receptors in behavior. A common paradigm is the assessment of its effect on agonist-induced stereotyped behaviors.

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar).

-

Compounds:

-

SKF-83566.

-

Dopamine agonist (e.g., apomorphine or a selective D2 agonist like RU 24213).[3]

-

Vehicle (e.g., saline).

-

-

Procedure:

-

Acclimate the animals to the testing environment.

-

Administer SKF-83566 or vehicle via a suitable route (e.g., intraperitoneal injection).

-

After a pre-treatment period (e.g., 30 minutes), administer the dopamine agonist.

-

Immediately place the animal in an observation chamber.

-

Record and score stereotyped behaviors (e.g., sniffing, licking, gnawing, and locomotion) at regular intervals for a defined observation period (e.g., 60-90 minutes).

-

The observer should be blind to the treatment conditions.

-

Analyze the data to determine if SKF-83566 dose-dependently antagonizes the agonist-induced stereotyped behaviors.

-

Off-Target Activities and Considerations

A critical aspect of using SKF-83566 as a selective D1 antagonist is its well-documented inhibitory effect on the dopamine transporter (DAT).[3][7] This off-target activity is significant, with an IC₅₀ of 5.7 µM for dopamine uptake inhibition.[3][7] Researchers must be aware of this confounding factor, as DAT inhibition can independently alter dopaminergic neurotransmission by increasing extracellular dopamine levels. This can lead to complex effects, including indirect activation of other dopamine receptor subtypes. Therefore, experimental design and data interpretation must carefully consider the potential contribution of DAT blockade, especially at higher concentrations of SKF-83566.

Conclusion

SKF-83566 remains a valuable pharmacological tool for the investigation of dopamine D1 receptor function. Its high affinity and selectivity for the D1 receptor make it a potent antagonist for both in vitro and in vivo studies. However, its significant off-target activity at the dopamine transporter necessitates careful experimental design and interpretation of results. This guide has provided a comprehensive overview of the key pharmacological properties of SKF-83566, detailed experimental protocols for its characterization, and important considerations for its use in research. By understanding these aspects, researchers can effectively utilize SKF-83566 to further unravel the complex roles of the dopamine D1 receptor in health and disease.

References

- 1. rndsystems.com [rndsystems.com]

- 2. apexbt.com [apexbt.com]

- 3. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of SKF-83566: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-83566 is a synthetic organic compound that has been widely characterized as a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] Its utility in neuroscience research stems from its ability to probe the physiological and behavioral roles of these receptors. Beyond its primary target, SKF-83566 exhibits a complex pharmacological profile, with notable interactions at serotonergic receptors, the dopamine transporter, and adenylyl cyclase enzymes. This technical guide provides an in-depth overview of the pharmacological properties of SKF-83566, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Pharmacological Activities

SKF-83566 is a versatile pharmacological tool with a multi-target profile. Its primary activities are summarized below:

-

Dopamine D1-like Receptor Antagonism: SKF-83566 is a potent antagonist at D1 and D5 dopamine receptors, making it a valuable tool for studying the roles of these receptors in various physiological processes.[1]

-

Serotonin 5-HT2 Receptor Antagonism: The compound also displays antagonist activity at vascular 5-HT2 receptors.

-

Dopamine Transporter (DAT) Inhibition: SKF-83566 acts as a competitive inhibitor of the dopamine transporter, which can influence the interpretation of its effects in dopaminergic systems.[2][3]

-

Adenylyl Cyclase 2 (AC2) Inhibition: SKF-83566 has been shown to selectively inhibit the activity of adenylyl cyclase 2.[1][4]

Quantitative Pharmacological Data

The binding affinities and functional potencies of SKF-83566 at its various molecular targets are summarized in the tables below. These data have been compiled from multiple studies to provide a comprehensive quantitative overview.

| Receptor/Transporter | Parameter | Value | Species/System | Reference |

| Dopamine D1-like Receptor | Ki | ~0.56 nM | Not Specified | [5] |

| Dopamine D2 Receptor | KB | 2 µM | Not Specified | [5] |

| Serotonin 5-HT2 Receptor | Ki | 11 nM | Vascular | [4] |

| Dopamine Transporter (DAT) | IC50 ([3H]DA uptake) | 5.7 µM | LLc-PK cells expressing rat DAT | [2][3] |

| Dopamine Transporter (DAT) | IC50 ([3H]CFT binding) | 0.51 µM | LLc-PK cells expressing rat DAT | [2][3] |

| Dopamine Transporter (DAT) | IC50 ([3H]CFT binding) | 0.77 µM | LLc-PK-rDAT cell membranes | [4] |

| Enzyme/Effector | Parameter | Value | Species/System | Reference |

| Adenylyl Cyclase 2 (AC2) | Inhibition | ~95% at 30 µM | In vitro | [1] |

| Functional Assay | Parameter | Value | Species/System | Reference |

| Evoked Dopamine Release | EC50 | 1.3 µM | Rat striatal slices | [2] |

Signaling Pathways

SKF-83566, as a D1-like receptor antagonist, modulates downstream signaling cascades. The canonical D1 receptor signaling pathway and a more recently identified pathway in the context of glioblastoma are depicted below.

Canonical D1 Dopamine Receptor Signaling Pathway

D1-like dopamine receptors are Gs/olf-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[5][6][7][8][9] SKF-83566 blocks the initiation of this cascade by preventing agonist binding to the D1 receptor.

DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma

Recent research has identified a novel signaling pathway in glioblastoma (GBM) where the Dopamine Receptor D1 (DRD1) regulates the nuclear entry of the transcription factor c-Myc, which in turn affects the transcription of the UHRF1 gene.[10][11][12] SKF-83566, by inhibiting DRD1, has been shown to suppress GBM stemness and invasion through this pathway.[10][11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of SKF-83566 are provided below. These protocols are based on established methodologies and specific details from relevant publications.

Radioligand Binding Assay for D1-like Dopamine Receptors (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of SKF-83566 for D1-like dopamine receptors using [3H]-SCH23390 as the radioligand.

References

- 1. SKF-83566 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 10. researchportal.lih.lu [researchportal.lih.lu]

- 11. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Dopamine Transporter (DAT) Inhibition Profile of SKF-83566

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 is widely characterized as a potent and selective D1-like dopamine receptor antagonist. However, emerging evidence has revealed a secondary, yet significant, pharmacological action: the direct inhibition of the dopamine transporter (DAT). This guide provides an in-depth analysis of SKF-83566's activity at the DAT, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Understanding this dual pharmacology is critical for researchers utilizing SKF-83566 as a D1 antagonist, as its effects on dopamine clearance may confound experimental results. This document serves as a technical resource for interpreting studies involving SKF-83566 and for exploring its potential as a novel modulator of the dopaminergic system.

Quantitative Analysis of DAT Inhibition

SKF-83566 competitively inhibits the dopamine transporter. Its potency has been quantified through both dopamine uptake inhibition assays and radioligand binding competition assays. The compound demonstrates a notable difference in potency between blocking the dopamine binding site and the cocaine binding site on the transporter.[1][2]

The key quantitative metrics for SKF-83566's interaction with the rat dopamine transporter (rDAT) are summarized below.

| Assay Type | Radioligand / Substrate | Preparation | IC50 Value (μM) |

| Dopamine Uptake Inhibition | [³H]Dopamine | Intact LLc-PK-rDAT Cells | 5.7 ± 0.2 |

| Binding Inhibition (Cocaine Site) | [³H]CFT | Intact LLc-PK-rDAT Cells | 0.51 ± 0.11 |

| Binding Inhibition (Cocaine Site) | [³H]CFT | LLc-PK-rDAT Cell Membranes | 0.77 ± 0.17 |

| Note: [³H]CFT is a cocaine analog used to label the DAT binding site.[1][3][4] |

These data indicate that SKF-83566 is approximately an order of magnitude more potent at inhibiting the binding of the cocaine analog [³H]CFT than it is at inhibiting the uptake of dopamine.[1][4]

Mechanism of Action at the Dopamine Transporter

Studies have confirmed that SKF-83566 acts as a competitive inhibitor of the dopamine transporter.[1][3] This was determined through kinetic analysis of [³H]dopamine uptake, which showed that the presence of SKF-83566 increased the Michaelis constant (Km) for dopamine without altering the maximum velocity (Vmax) of uptake.[3] This mechanism implies that SKF-83566 directly binds to the DAT, likely at or near the dopamine substrate site, thereby physically occluding the transporter and preventing the reuptake of dopamine from the synaptic cleft.[1][3] The functional consequence of this action is an increase in the concentration and clearance time of extracellular dopamine following neuronal release.[2][3]

This direct inhibitory action on DAT is separate from its well-established role as a D1-like receptor antagonist.[5][6][7]

Figure 1. Dual pharmacological action of SKF-83566 at the dopamine synapse.

Experimental Protocols

The following are generalized methodologies for assessing the inhibitory properties of a test compound like SKF-83566 at the dopamine transporter. These protocols are based on standard practices in the field.[8][9]

[³H]Dopamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

Materials:

-

Cells stably or transiently expressing DAT (e.g., hDAT-MDCK, LLc-PK-rDAT).[9]

-

Assay Buffer (e.g., Krebs-Ringer-HEPES).

-

[³H]Dopamine.

-

Test compound (SKF-83566) at various concentrations.

-

Non-specific uptake inhibitor (e.g., Nomifensine, Benztropine at high concentration).[8]

-

96-well cell culture plates.

-

Scintillation cocktail and microplate scintillation counter.

Protocol Workflow:

Figure 2. General workflow for a [³H]Dopamine uptake inhibition assay.

Radioligand Binding Inhibition Assay

This assay quantifies the ability of a test compound to compete with a known radioligand for binding to DAT.

Materials:

-

Membrane preparations from DAT-expressing cells or brain tissue (e.g., striatum).[8]

-

Assay Buffer (e.g., Tris-HCl with salts).

-

Radioligand (e.g., [³H]CFT, [³H]WIN 35,428, or [³H]Nomifensine).[1][8]

-

Test compound (SKF-83566) at various concentrations.

-

Displacer for non-specific binding (e.g., 10 µM Benztropine or cold ligand).[8]

-

96-well filter plates (e.g., GF/B or GF/C).

-

Cell harvester.

-

Scintillation counter.

Protocol Workflow:

Figure 3. General workflow for a DAT radioligand binding inhibition assay.

Conclusion and Implications

While SKF-83566 is a valuable tool for probing D1-like receptor function, its concurrent activity as a competitive dopamine transporter inhibitor must be carefully considered.[1][2] At concentrations typically used to ensure D1 receptor antagonism (e.g., 1-10 μM), significant inhibition of DAT will occur.[3] This can lead to an elevation of synaptic dopamine levels, which may independently influence neuronal activity and behavior, complicating the interpretation of results attributed solely to D1 receptor blockade. Researchers should consider the DAT inhibitory properties of SKF-83566 in their experimental design and data analysis. Furthermore, the higher potency of SKF-83566 at the cocaine binding site compared to the dopamine substrate site on DAT suggests it could be a valuable lead compound for developing novel therapeutics to treat cocaine abuse.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. benchchem.com [benchchem.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Serotonergic Off-Target Profile of SKF-83566: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the off-target interactions of the D1-like dopamine receptor antagonist, SKF-83566, with serotonin (5-HT) receptors. Primarily known for its high affinity for dopamine D1 and D5 receptors, SKF-83566 also exhibits significant binding to the 5-HT2 receptor subtype. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the serotonergic pharmacology of this compound.

Executive Summary

SKF-83566, a widely used tool compound in neuroscience research, demonstrates notable off-target activity as a competitive antagonist at vascular 5-HT2 receptors.[1][2] This interaction, characterized by a Ki value of 11 nM, is a critical consideration for interpreting experimental results and for the development of more selective D1-like receptor ligands.[1][2] This guide summarizes the available quantitative data, provides a detailed, representative experimental protocol for assessing such interactions, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Data: SKF-83566 Binding Affinity at Serotonin Receptors

The primary reported off-target interaction of SKF-83566 within the serotonin receptor family is at the 5-HT2 receptor. The affinity of SKF-83566 for this receptor has been determined through radioligand binding assays.

| Receptor Subtype | Ligand | Assay Type | K_i_ (nM) | Reference |

| 5-HT2 | SKF-83566 | Competitive Radioligand Binding | 11 | Ohlstein and Berkowitz, 1985 |

Experimental Protocol: Radioligand Competition Binding Assay for 5-HT2A Receptors

The following protocol is a representative methodology for determining the binding affinity of a test compound, such as SKF-83566, at the 5-HT2A receptor. This is based on standard practices in the field.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Test Compound: SKF-83566.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT2A antagonist (e.g., M100907).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

2. Membrane Preparation:

-

Culture cells expressing the 5-HT2A receptor to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store the membrane preparation at -80°C until use.

3. Competition Binding Assay:

-

Thaw the prepared cell membranes on ice.

-

Prepare serial dilutions of the test compound (SKF-83566) in assay buffer.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of [³H]-Ketanserin (typically at or near its K_d_ value).

-

Either:

-

Vehicle (for total binding).

-

A saturating concentration of the non-specific binding control (for non-specific binding).

-

One of the serial dilutions of SKF-83566.

-

-

The diluted cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

4. Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

6. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the concentration of SKF-83566.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of SKF-83566 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Experimental Workflow for a Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the affinity of a test compound for a target receptor.

Conclusion

The dopamine D1-like receptor antagonist SKF-83566 possesses significant off-target activity at 5-HT2 receptors. This antagonistic action should be carefully considered when utilizing this compound in experimental settings, as effects attributed solely to D1-like receptor blockade may be confounded by its serotonergic activity. The methodologies and data presented in this guide provide a foundational understanding for researchers to account for these off-target effects and to inform the development of more selective pharmacological tools.

References

Unveiling the Dual-Faceted Pharmacology of SKF-83566: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors), demonstrating significant utility in both in vitro and in vivo research settings.[1] Initially characterized for its high affinity for D1/D5 receptors, subsequent studies have revealed a more complex pharmacological profile, notably its function as a competitive inhibitor of the dopamine transporter (DAT).[2][3] This dual activity necessitates careful consideration in experimental design and data interpretation. This technical guide provides a comprehensive overview of the applications of SKF-83566, detailing its mechanism of action, associated signaling pathways, quantitative data, and key experimental protocols.

Introduction

Dopamine receptors are critical mediators of numerous physiological processes in the central nervous system, including motor control, motivation, and cognition. The D1-like receptors, in particular, are coupled to stimulatory G-proteins (Gs/olf) and play a crucial role in synaptic plasticity and neuronal excitability.[4][5] SKF-83566 has emerged as a valuable pharmacological tool for dissecting the roles of these receptors. Its ability to cross the blood-brain barrier and its oral activity make it suitable for a range of preclinical studies.[1] This guide will explore its applications, from fundamental neuroscience research to its potential therapeutic implications in conditions such as glioblastoma.

Mechanism of Action and Pharmacological Profile

SKF-83566 exhibits a dual mechanism of action that is critical for understanding its effects in biological systems.

D1-Like Dopamine Receptor Antagonism

The primary and most potent activity of SKF-83566 is its antagonism of D1-like dopamine receptors. It binds with high affinity to these receptors, competitively blocking the binding of dopamine and other agonists, thereby inhibiting downstream signaling cascades.[1]

Dopamine Transporter (DAT) Inhibition

More recently, SKF-83566 has been identified as a competitive inhibitor of the dopamine transporter (DAT).[2][3] This action is less potent than its D1 receptor antagonism. By blocking DAT, SKF-83566 can increase the extracellular concentration of dopamine, which can confound the interpretation of its effects as a pure D1 antagonist. This is particularly relevant in experimental settings with high concentrations of the compound.[2]

Quantitative Data

The following tables summarize the key quantitative parameters of SKF-83566 activity from various in vitro and ex vivo studies.

Table 1: Receptor and Transporter Binding and Inhibition Data

| Target | Assay Type | Ligand/Substrate | Cell/Tissue Type | Parameter | Value | Reference(s) |

| D1-like Dopamine Receptor | Antagonism | - | - | Ki | ~1-3 nM | [2] |

| 5-HT2 Receptor | Antagonism | - | Vascular Tissue | Ki | 11 nM | [1] |

| Dopamine Transporter (DAT) | [3H]DA Uptake Inhibition | [3H]Dopamine | LLc-PK-rDAT cells | IC50 | 5.7 µM | [2][3] |

| Dopamine Transporter (DAT) | [3H]CFT Binding Inhibition | [3H]CFT | LLc-PK-rDAT cells | IC50 | 0.51 µM | [2][3] |

| Dopamine Transporter (DAT) | [3H]CFT Binding Inhibition | LLc-PK-rDAT cell membranes | IC50 | 0.77 µM | [2] |

Table 2: Functional Assay Data

| Assay | Tissue/Preparation | Parameter | Value | Reference(s) |

| Evoked Dopamine Release (FSCV) | Rat Striatal Slices | EC50 (for increase in peak [DA]o) | 1.3 µM | [2] |

| Evoked Dopamine Release (FSCV) | Rat Striatal Slices | Maximum [DA]o Increase (at 5 µM) | ~65% | [2][3] |

Signaling Pathways

SKF-83566 modulates key signaling pathways primarily through its antagonism of the D1 receptor.

Canonical D1 Receptor-Adenylyl Cyclase Pathway

The D1 dopamine receptor is canonically coupled to the Gs/olf G-protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4][5] PKA then phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to regulate gene expression and neuronal function.[4] By blocking the D1 receptor, SKF-83566 inhibits this entire cascade.

DRD1-c-Myc-UHRF1 Pathway in Glioblastoma

Recent research has implicated the D1 receptor (DRD1) in the progression of glioblastoma (GBM).[6][7] In this context, DRD1 signaling has been shown to regulate the nuclear entry of the proto-oncogene c-Myc, which in turn controls the transcription of UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1), a key regulator of DNA methylation and chromatin structure.[6] SKF-83566, by inhibiting DRD1, can suppress this pathway, leading to reduced GBM cell proliferation, stemness, and invasion.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving SKF-83566.

Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release

This protocol is adapted from methodologies used to assess the effects of SKF-83566 on dopamine release and reuptake in rodent brain slices.[8][9]

Objective: To measure electrically evoked dopamine release and its clearance in brain slices (e.g., nucleus accumbens or striatum) and to determine the effect of SKF-83566.

Materials:

-

Vibratome

-

Carbon-fiber microelectrodes

-

Ag/AgCl reference electrode

-

Stimulating electrode

-

FSCV system (e.g., WaveNeuro or similar)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2/5% CO2

-

SKF-83566 stock solution (in DMSO or water)

-

Rodent (rat or mouse)

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rodent.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

-

FSCV Recording:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.

-

Position the carbon-fiber microelectrode and a stimulating electrode in the target brain region.

-

Apply a triangular waveform potential (e.g., -0.4 V to +1.3 V and back, at 400 V/s) to the carbon-fiber electrode.

-

Record baseline electrochemical signals.

-

-

Dopamine Release Evocation:

-

Apply a single electrical pulse (e.g., 0.6 mA, 200 µs) through the stimulating electrode to evoke dopamine release.

-

Record the resulting change in current, which corresponds to the oxidation of dopamine.

-

-

SKF-83566 Application:

-

Establish a stable baseline of evoked dopamine release (e.g., stimulations every 2.5 minutes).

-

Bath-apply SKF-83566 at the desired concentration (e.g., 0.1-10 µM) by adding it to the perfusing aCSF.

-

Continue to evoke and record dopamine release until a steady-state effect of the drug is observed.

-

-

Data Analysis:

-

Convert the recorded current to dopamine concentration using a post-experiment calibration with known concentrations of dopamine.

-

Measure the peak height of the evoked dopamine signal and the time for the signal to decay by 50% (t50) to assess release and uptake, respectively.

-

In Vitro [³H]-Dopamine Uptake Assay

This protocol is designed to quantify the inhibitory effect of SKF-83566 on DAT function.[10]

Objective: To determine the IC50 of SKF-83566 for the inhibition of dopamine uptake in cells expressing DAT.

Materials:

-

Cell line expressing DAT (e.g., CHO or HEK293 cells)

-

[³H]-Dopamine

-

SKF-83566

-

Nomifensine (as a positive control)

-

Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1)

-

96-well cell culture plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Plating: Plate DAT-expressing cells in a 96-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of SKF-83566 and the positive control (nomifensine) in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of SKF-83566 or vehicle for 20 minutes at 25°C.

-

Uptake Initiation: Add a fixed concentration of [³H]-Dopamine (e.g., 50 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 25°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (in the presence of a high concentration of nomifensine) from total uptake. Plot the percent inhibition of specific uptake as a function of SKF-83566 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Glioblastoma Xenograft Model

This protocol outlines the general steps for evaluating the efficacy of SKF-83566 in a preclinical model of GBM.[11][12]

Objective: To assess the anti-tumor effects of SKF-83566 on the growth of glioblastoma tumors in an orthotopic mouse model.

Materials:

-

Human glioblastoma stem cells (GSCs)

-

Immunocompromised mice (e.g., nude mice)

-

Stereotaxic apparatus

-

SKF-83566 formulation for in vivo administration (e.g., in saline or other vehicle)

-

Bioluminescence imaging system (if GSCs are luciferase-tagged)

Procedure:

-

Cell Preparation: Culture and harvest GSCs. Resuspend a defined number of cells (e.g., 1 x 10⁵) in a small volume of sterile PBS.

-

Orthotopic Implantation:

-

Anesthetize the mouse and secure it in a stereotaxic frame.

-

Create a small burr hole in the skull over the desired brain region (e.g., striatum).

-

Slowly inject the GSC suspension into the brain parenchyma using a Hamilton syringe.

-

-

Tumor Growth Monitoring: Allow the tumors to establish for a set period (e.g., 7-10 days). Monitor tumor growth using bioluminescence imaging or other imaging modalities.

-

SKF-83566 Treatment:

-

Randomize mice into treatment and vehicle control groups.

-

Administer SKF-83566 at the desired dose and schedule (e.g., daily intraperitoneal injections).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth throughout the treatment period.

-

At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis (e.g., staining for proliferation markers like Ki-67, and for c-Myc and UHRF1).

-

-

Data Analysis: Compare tumor growth rates and endpoint tumor volumes between the SKF-83566-treated and control groups. Analyze histological data to assess changes in tumor morphology and protein expression.

Conclusion

SKF-83566 is a versatile pharmacological agent with a well-characterized dual action on D1-like dopamine receptors and the dopamine transporter. Its utility spans from fundamental studies of dopaminergic signaling to preclinical investigations of its therapeutic potential in diseases like glioblastoma. Researchers employing SKF-83566 must be cognizant of its dual pharmacology, particularly when interpreting data from experiments where high concentrations are used. The detailed protocols and data presented in this guide are intended to facilitate the rigorous and effective use of SKF-83566 in a variety of research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 6. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]

- 9. protocols.io [protocols.io]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Intricacies of Dopamine Signaling: A Technical Guide to SKF-83566

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors), making it a valuable pharmacological tool for dissecting the complex roles of these receptors in neural circuits and behavior. However, its utility is nuanced by its additional activity as a competitive inhibitor of the dopamine transporter (DAT). This guide provides an in-depth technical overview of SKF-83566, presenting its pharmacological profile, detailed experimental protocols for its use in studying dopamine signaling pathways, and visualizations of the involved molecular interactions and experimental workflows.

Pharmacological Profile of SKF-83566

SKF-83566 exhibits high affinity for D1-like dopamine receptors while also interacting with other molecular targets. A summary of its binding affinities and functional potencies is presented below.

Table 1: Quantitative Pharmacological Data for SKF-83566

| Target | Parameter | Value | Species/System | Reference |

| Dopamine D1 Receptor | K | ~0.56 nM | - | [1][2] |

| Dopamine D2 Receptor | K | 2 µM | - | [1][2] |

| Serotonin 5-HT | K | 11 nM | Vascular | [1][2][3][4] |

| Dopamine Transporter (DAT) | IC | 5.7 µM | LLc-PK cells expressing rat DAT | [3][5][6] |

| DAT (Cocaine binding site) | IC | 0.51 µM | LLc-PK cells expressing rat DAT | [5][6] |

| DAT (Cocaine binding site) | IC | 0.77 µM | LLc-PK-rDAT cell membranes | [3][7] |

| Evoked Dopamine Release | EC | 1.3 ± 0.2 µM | Rat striatal slices | [5] |

Mechanism of Action and Signaling Pathways

SKF-83566 primarily acts as an antagonist at D1-like dopamine receptors, which are G protein-coupled receptors (GPCRs) that traditionally couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. However, the effects of SKF-83566 extend beyond simple D1 receptor blockade.

D1-like Receptor Antagonism and Downstream Signaling

Dopamine binding to D1-like receptors initiates a signaling cascade that modulates neuronal excitability and gene expression. SKF-83566, by blocking this initial step, allows researchers to investigate the consequences of reduced D1-like receptor signaling. Notably, SKF-83566 has been shown to selectively inhibit adenylyl cyclase 2 (AC2), while being inactive against AC1 and AC5.[1][2][3][4]

Inhibition of the Dopamine Transporter (DAT)

A critical consideration when using SKF-83566 is its competitive inhibition of the dopamine transporter (DAT).[5][6] This action can confound the interpretation of results, as DAT inhibition leads to increased extracellular dopamine concentrations, which could indirectly affect other dopamine receptors. The IC50 for DAT inhibition is in the micromolar range, which may be relevant for in vitro studies and higher in vivo doses.[3][5][6]

Experimental Protocols

In Vitro Radioligand Binding and Uptake Assays

These assays are fundamental for characterizing the interaction of SKF-83566 with its targets.

Objective: To determine the binding affinity (Ki) or inhibitory potency (IC50) of SKF-83566 at dopamine receptors and the dopamine transporter.

Materials:

-

Cell lines expressing the target receptor or transporter (e.g., LLc-PK-rDAT cells).[5]

-

Radioligands (e.g., [³H]CFT for DAT, specific radiolabeled antagonists for D1 receptors).[5]

-

SKF-83566 hydrobromide.[1]

-

Scintillation counter and appropriate buffers.

Protocol Outline:

-

Cell Culture and Membrane Preparation: Culture cells to an appropriate density. For membrane preparations, harvest cells and homogenize in a suitable buffer, followed by centrifugation to isolate the membrane fraction.

-

Binding Assay: Incubate cell membranes or intact cells with a fixed concentration of radioligand and varying concentrations of SKF-83566.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC

50value by non-linear regression analysis of the competition binding data. Convert IC50to Kiusing the Cheng-Prusoff equation.

[³H]DA Uptake Assay:

-

Cell Plating: Plate LLc-PK-rDAT cells in appropriate multi-well plates.

-

Pre-incubation: Pre-incubate cells with varying concentrations of SKF-83566.

-

Initiation of Uptake: Add a fixed concentration of [³H]DA to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake.

-

Lysis and Quantification: Lyse the cells and measure the intracellular [³H]DA using a scintillation counter.

-

Data Analysis: Calculate the IC

50value for the inhibition of dopamine uptake.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals, providing insights into the effects of SKF-83566 on dopamine dynamics.

Objective: To measure the effect of SKF-83566 administration on extracellular dopamine concentrations in a specific brain region (e.g., striatum).

Materials:

-

Male Sprague-Dawley rats (or other suitable animal model).[5]

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

SKF-83566 for systemic or local administration.

-

Analytical system for dopamine quantification (e.g., HPLC with electrochemical detection).

Protocol Outline:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and use a stereotaxic frame to implant a guide cannula targeting the brain region of interest (e.g., striatum).[8][9] Secure the cannula with dental cement and allow the animal to recover.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9] Collect baseline dialysate samples for a stable period (e.g., 1-2 hours).

-

Drug Administration: Administer SKF-83566 (e.g., via intraperitoneal injection or through the dialysis probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.

Considerations and Future Directions

The dual action of SKF-83566 as both a D1 receptor antagonist and a DAT inhibitor necessitates careful experimental design and data interpretation. To isolate the effects of D1 receptor blockade, it is advisable to use concentrations of SKF-83566 that are well below its IC50 for DAT inhibition, or to use control experiments with a selective DAT inhibitor to account for any confounding effects.

Future research could focus on developing more selective D1-like receptor antagonists with minimal off-target activities. Additionally, exploring the potential of SKF-83566 to attenuate the effects of cocaine, given its higher potency at the cocaine binding site on DAT, warrants further investigation.[5][6] The recent identification of SKF-83566 as a potential therapeutic molecule for glioblastoma by inhibiting the DRD1-c-Myc-UHRF1 pathway opens new avenues for its application in cancer research.[10][11]

References

- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the Role of D1 Receptors Using SKF-83566: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D1 receptor, a key modulator of cognitive and motor functions, is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. SKF-83566 is a potent and selective antagonist widely utilized to probe the physiological and pathological roles of the D1 receptor. This technical guide provides an in-depth overview of SKF-83566, including its mechanism of action, its impact on intracellular signaling cascades, and detailed protocols for its application in key experimental paradigms. Particular emphasis is placed on its dual action as a D1 receptor antagonist and a dopamine transporter (DAT) inhibitor, a critical consideration for data interpretation. This document aims to equip researchers with the necessary knowledge to effectively employ SKF-83566 as a pharmacological tool in the investigation of D1 receptor function.

Introduction to SKF-83566

SKF-83566 is a benzazepine derivative that acts as a potent and selective antagonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] It is a centrally active compound that can cross the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[1][2] SKF-83566 is widely used to investigate the role of D1 receptors in various physiological processes, including motor control, learning and memory, and reward pathways.[1][3] However, a crucial aspect of its pharmacological profile is its ability to inhibit the dopamine transporter (DAT), which can confound the interpretation of experimental results if not properly accounted for.[4][5]

Mechanism of Action and Pharmacological Profile

SKF-83566 exhibits high affinity for D1-like dopamine receptors, acting as a competitive antagonist.[1] Its primary mechanism of action is the blockade of D1 receptor-mediated signaling cascades. In addition to its potent D1 receptor antagonism, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT).[4][5] This inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which can indirectly modulate other dopamine receptor subtypes.[4]

Data Presentation: Quantitative Pharmacological Data for SKF-83566

The following tables summarize the key quantitative data for SKF-83566 from various in vitro and in vivo studies.

| Parameter | Receptor/Transporter | Value | Species | Reference |

| Binding Affinity (Ki) | D1 Receptor | 0.4 nM | [1] | |

| D1-like Receptor | ~0.56 nM | [2] | ||

| 5-HT2 Receptor | 11 nM | [6][7] | ||

| Inhibitory Concentration (IC50) | Dopamine Transporter (DAT) ([³H]DA uptake) | 5.7 µM | Rat | [4][5] |

| Dopamine Transporter (DAT) ([³H]CFT binding) | 0.51 µM | Rat | [4][5] | |

| Dopamine Transporter (DAT) ([³H]CFT binding in membranes) | 0.77 µM | Rat | [4] | |

| Effective Concentration (EC50) | Increase in peak evoked extracellular dopamine | 1.3 µM | Rat | [4][6] |

Table 1: In Vitro Binding and Functional Data for SKF-83566

| Study Type | Parameter | Dose | Effect | Species | Reference |

| In Vivo Electrophysiology | Medial Prefrontal Cortex Long-Term Potentiation (LTP) | 0.15 mg/kg/mL | Prevented LTP and induced Long-Term Depression (LTD) | Rat | [3] |

Table 2: In Vivo Functional Data for SKF-83566

D1 Receptor Signaling Pathways and the Influence of SKF-83566

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs/olf subunit, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[2][6][8] This canonical pathway further activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) and the cAMP response element-binding protein (CREB), ultimately modulating neuronal excitability and gene expression.[1] SKF-83566, as a D1 receptor antagonist, blocks the initiation of this signaling cascade.

There is also evidence, albeit controversial, suggesting that D1 receptors can couple to Gαq and activate the phospholipase C (PLC) pathway.[9] This would lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. The role of SKF-83566 in this putative pathway is less clear.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Caption: Canonical D1 Receptor Signaling Pathway.

Caption: Dual Action of SKF-83566 on D1R and DAT.

Caption: Experimental Workflow for SKF-83566.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SKF-83566 to investigate D1 receptor function.

[³H]DA Dopamine Uptake Assay

This assay measures the ability of SKF-83566 to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter (DAT).

Materials:

-

Cells expressing rat DAT (e.g., LLc-PK-rDAT cells)

-

[³H]Dopamine

-

SKF-83566

-

Uptake buffer (composition described in Zhang et al., 1997)

-

24-well plates

-

Scintillation counter

Procedure:

-

Plate LLc-PK-rDAT cells in 24-well plates and grow to confluence.

-

Prepare serial dilutions of SKF-83566 in uptake buffer.

-

Pre-incubate the cells with varying concentrations of SKF-83566 or vehicle for 5 minutes at 21°C.[10]

-

Initiate the uptake by adding [³H]Dopamine to each well.

-

Incubate for 4 minutes at 21°C.[10]

-

Terminate the assay by rapidly washing the cells twice with ice-cold uptake buffer.

-

Lyse the cells and measure the amount of tritium uptake using a scintillation counter.

-

Calculate the IC50 value for SKF-83566 by fitting the data to a logistic model.

[³H]CFT Binding Assay

This assay determines the affinity of SKF-83566 for the cocaine binding site on the dopamine transporter.

Materials:

-

LLc-PK-rDAT cells or membrane preparations

-

[³H]CFT (a cocaine analog)

-

SKF-83566

-

Binding buffer

-

24-well plates

-

Scintillation counter

Procedure:

-

For intact cell binding, plate LLc-PK-rDAT cells in 24-well plates. For membrane binding, prepare membranes from these cells.

-

Prepare serial dilutions of SKF-83566 in binding buffer.

-

Incubate intact cells or membranes with varying concentrations of SKF-83566 and a fixed concentration of [³H]CFT for 15 minutes at 21°C.[10]

-

Terminate the binding by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the amount of bound [³H]CFT on the filters using a scintillation counter.

-

Define non-specific binding in the presence of a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine).

-

Calculate the IC50 value for SKF-83566.

Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

FSCV is used to measure real-time changes in dopamine release and uptake in response to electrical stimulation and pharmacological manipulation.

Materials:

-

Rodent brain slices containing the striatum

-

Artificial cerebrospinal fluid (aCSF)

-

SKF-83566

-

Carbon-fiber microelectrode

-

Stimulating electrode

-

FSCV recording system

Procedure:

-

Prepare acute coronal brain slices (e.g., 400 µm thickness) from a rodent and maintain them in oxygenated aCSF.

-

Place a slice in the recording chamber and perfuse with aCSF.

-

Position the carbon-fiber microelectrode and the stimulating electrode in the dorsal striatum.

-

Apply a triangular voltage waveform to the microelectrode to detect dopamine.

-

Evoke dopamine release by applying a single electrical pulse through the stimulating electrode.

-

Record baseline dopamine release and clearance.

-

Bath-apply SKF-83566 at various concentrations and record the changes in the peak height and clearance time of the evoked dopamine signal.[4]

-

To confirm the effect is mediated by DAT, perform occlusion experiments with a potent DAT inhibitor like nomifensine.[4]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Materials:

-

Rodent model

-

Stereotaxic apparatus

-

Microdialysis probe

-

Guide cannula

-

Perfusion pump

-

Fraction collector

-

HPLC-ECD system for dopamine analysis

-

SKF-83566

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum) in an anesthetized rodent.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals.

-

Administer SKF-83566 systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

-

Continue collecting dialysate samples to measure changes in extracellular dopamine concentrations.

-

Analyze the dopamine content in the dialysate samples using HPLC-ECD.

Conclusion

SKF-83566 is an indispensable tool for dissecting the role of D1 dopamine receptors in the central nervous system. Its high affinity and selectivity for D1 receptors make it a valuable antagonist for a wide array of experimental applications. However, researchers must remain cognizant of its inhibitory effects on the dopamine transporter, which can significantly influence experimental outcomes. By carefully designing experiments and considering this dual pharmacology, as outlined in this guide, scientists can leverage the unique properties of SKF-83566 to gain deeper insights into the complex world of dopamine signaling in health and disease.

References

- 1. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 8. Dopamine D1 receptor regulation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D1 receptor signaling: does GαQ-phospholipase C actually play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

SKF-83566: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 is a versatile pharmacological tool in neuroscience research, primarily recognized as a potent and selective antagonist for the D1-like dopamine receptor family (D1 and D5). However, its pharmacological profile is complex, exhibiting significant interactions with the dopamine transporter (DAT) and serotonin 5-HT2 receptors. This multifaceted activity necessitates a thorough understanding for the accurate design and interpretation of experimental outcomes. This technical guide provides an in-depth overview of SKF-83566, including its mechanism of action, key quantitative data from various studies, detailed experimental methodologies, and visualization of its associated signaling pathways. The information is intended to equip researchers with the necessary knowledge to effectively utilize SKF-83566 in their investigations into dopaminergic systems and related neurological and psychiatric disorders.

Mechanism of Action

SKF-83566 is a benzazepine derivative that acts as a competitive antagonist at D1-like dopamine receptors. Its primary mechanism involves blocking the binding of dopamine to these receptors, thereby inhibiting the downstream signaling cascades typically initiated by D1 receptor activation, such as the stimulation of adenylyl cyclase.

Beyond its potent D1 receptor antagonism, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT).[1] This action can lead to an increase in the extracellular concentration and clearance time of dopamine, a factor that must be considered when interpreting data from studies using this compound.[1][2] Additionally, SKF-83566 demonstrates weaker antagonist activity at vascular 5-HT2 receptors.[3][4]

Recent research has also elucidated a role for SKF-83566 in inhibiting the DRD1-c-Myc-UHRF1 signaling pathway, which has been implicated in the progression of glioblastoma.[5][6][7]

Quantitative Data

The following tables summarize the key quantitative parameters of SKF-83566's interactions with its primary and secondary targets.

Table 1: Receptor and Transporter Binding Affinities of SKF-83566

| Target | Parameter | Value | Species | Reference |

| D1 Dopamine Receptor | K | ~0.56 nM | Not Specified | [8] |

| D2 Dopamine Receptor | K | 2 µM | Not Specified | [8] |

| 5-HT | K | 11 nM | Not Specified | [3][4] |

| Dopamine Transporter (DAT) | IC | 5.7 µM | Rat | [1][2] |

| DAT Cocaine Binding Site | IC | 0.51 µM | Rat | [1][2] |

| DAT Cocaine Binding Site (membranes) | IC | 0.77 µM | Rat | [4] |

Table 2: Functional Effects of SKF-83566

| Experimental Model | Effect | Parameter | Value | Reference |

| Rat Striatal Slices | Increased peak evoked extracellular dopamine | Maximum Increase | ~65% at 5 µM | [1][2] |

| Rat Striatal Slices | Increased peak evoked extracellular dopamine | EC | 1.3 µM | [4] |

| Rabbit Thoracic Aorta | Selective inhibition of adenylyl cyclase 2 | - | Active against AC2; inactive against AC1 and AC5 | [3][4] |

| Rat Medial Prefrontal Cortex | Prevention of LTP | Dose | 0.15 mg/kg | [9] |

| Glioblastoma Stem Cells | Inhibition of proliferation, sphere formation, and invasion | - | - | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the effects of SKF-83566.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of SKF-83566 for its target receptors and transporters.

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of SKF-83566.

General Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., striatum) or cells expressing the target receptor/transporter in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-